

Application Notes and Protocols for Tubulin Inhibitor 38 in Glioblastoma Research

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Compound of Interest

Compound Name: Tubulin inhibitor 38

Cat. No.: B12388587

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Introduction

Tubulin inhibitor 38, also identified as compound 14 in the primary literature, is a novel tetrazole-based small molecule inhibitor of tubulin polymerization.^{[1][2]} It demonstrates potent antiproliferative activity against various cancer cell lines, with notable efficacy in glioblastoma multiforme (GBM) models.^{[1][2]} This compound binds to the colchicine site of tubulin, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.^{[1][2][3]} These characteristics make **Tubulin Inhibitor 38** a valuable tool for preclinical glioblastoma research.

Product Information

Product Name	Tubulin Inhibitor 38
Synonyms	Compound 14
Chemical Formula	C ₁₇ H ₁₃ ClN ₆ OS
Molecular Weight	384.84 g/mol
Target	Tubulin
Pathway	Cytoskeleton, Cell Cycle/DNA Damage
Storage	Store at -20°C. Protect from light.

Biological Activity

Tubulin Inhibitor 38 is a potent, cell-permeable compound that selectively targets tubulin polymerization. Its mechanism of action involves binding to the colchicine site on β -tubulin, which prevents the formation of microtubules.^{[1][2][3]} This disruption of the microtubule cytoskeleton leads to mitotic arrest and ultimately, apoptosis in cancer cells.^{[1][2]} Studies have shown high cytotoxicity against the U87 MG glioblastoma cell line.^[1]

Data Presentation

In Vitro Efficacy: Antiproliferative Activity

The antiproliferative activity of **Tubulin Inhibitor 38** was assessed using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent cytotoxicity against human glioblastoma cells (U87 MG) and other cancer cell lines, with significantly lower toxicity in non-tumor cells (HEK-293), indicating a favorable selectivity index.

Cell Line	Cancer Type	IC ₅₀ (nM)
U87 MG	Glioblastoma Multiforme	10 ± 2
HeLa	Cervical Cancer	8 ± 1
MCF7	Breast Cancer	12 ± 3
HEK-293	Non-tumor Kidney Cells	> 1000

Cell Cycle Analysis

Treatment with **Tubulin Inhibitor 38** (100 nM for 24 hours) on U87 MG cells resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.^[1]

Cell Cycle Phase	Control (%)	Tubulin Inhibitor 38 (100 nM) (%)
SubG0/G1	3.5 ± 0.5	8.2 ± 1.1
G0/G1	55.1 ± 3.2	20.7 ± 2.5
S	15.3 ± 1.8	10.5 ± 1.3
G2/M	26.1 ± 2.7	60.6 ± 4.1

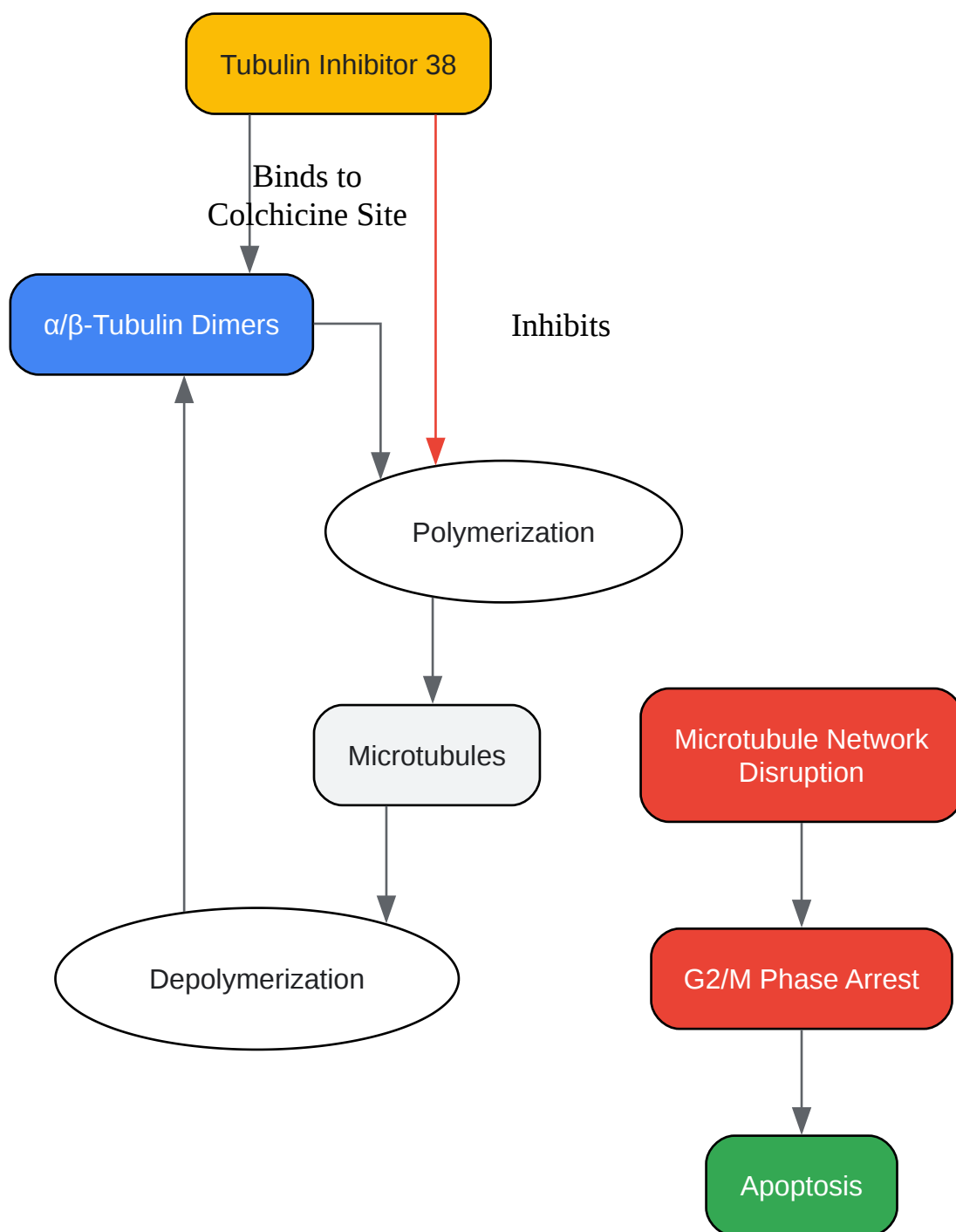
Tubulin Polymerization Inhibition

Tubulin Inhibitor 38 effectively inhibits tubulin polymerization in vitro. The IC₅₀ value for the inhibition of tubulin assembly was determined to be in the low micromolar range.

Assay	IC ₅₀ (μM)
Tubulin Polymerization Inhibition	1.5 ± 0.2

Signaling Pathway and Experimental Workflow

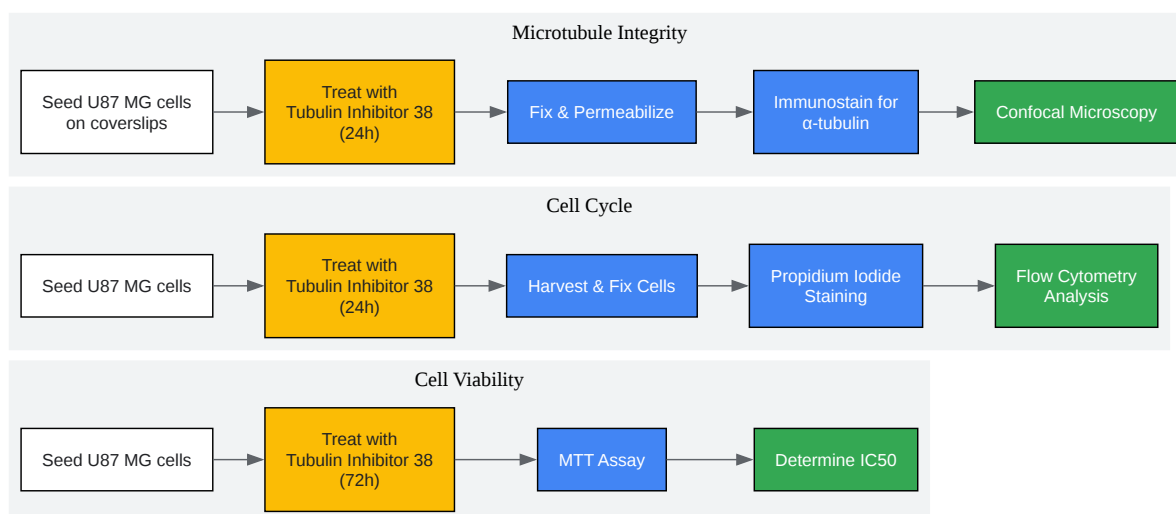
Proposed Mechanism of Action of Tubulin Inhibitor 38



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Caption: Mechanism of **Tubulin Inhibitor 38** in Glioblastoma Cells.

Experimental Workflow for Assessing In Vitro Efficacy



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Caption: In Vitro Experimental Workflow.

Experimental Protocols

Cell Culture

The human glioblastoma cell line U87 MG and the non-tumor human embryonic kidney cell line HEK-293 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.

Antiproliferative Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **Tubulin Inhibitor 38** (e.g., 0.1 nM to 10 μ M) or vehicle control (DMSO) for 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

- Seed U87 MG cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with 100 nM **Tubulin Inhibitor 38** or vehicle control for 24 hours.
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells in 70% ethanol at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PBS containing 100 μ g/mL RNase A and 50 μ g/mL propidium iodide.
- Incubate for 30 minutes in the dark at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Immunofluorescence for Microtubule Network Analysis

- Seed U87 MG cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat the cells with 100 nM **Tubulin Inhibitor 38** or vehicle control for 24 hours.

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBS for 1 hour.
- Incubate with a primary antibody against α -tubulin (1:500 dilution) overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on glass slides and visualize the microtubule network using a confocal microscope.^[1]

In Vitro Tubulin Polymerization Assay

- Reconstitute purified bovine brain tubulin in a glutamate-based buffer.
- Add **Tubulin Inhibitor 38** or a control compound to the tubulin solution in a 96-well plate.
- Initiate polymerization by warming the plate to 37°C.
- Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
- The IC₅₀ for tubulin polymerization inhibition is calculated from the concentration-response curve.

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References

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